molecular formula C9H9BrF2O B6307809 1-Bromo-2,3-difluoro-4-isopropoxybenzene CAS No. 1881330-56-8

1-Bromo-2,3-difluoro-4-isopropoxybenzene

Cat. No.: B6307809
CAS No.: 1881330-56-8
M. Wt: 251.07 g/mol
InChI Key: UWISUSMHGTYZFD-UHFFFAOYSA-N
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Description

1-Bromo-2,3-difluoro-4-isopropoxybenzene is a halogenated aromatic compound featuring a bromine atom at position 1, fluorine atoms at positions 2 and 3, and an isopropoxy group (-OCH(CH₃)₂) at position 2. This structure combines electron-withdrawing halogens (Br, F) with an electron-donating alkoxy substituent, creating unique electronic and steric properties. Such compounds are critical intermediates in pharmaceuticals, agrochemicals, and materials science, particularly in Suzuki-Miyaura cross-coupling reactions due to the bromine atom’s reactivity .

Properties

IUPAC Name

1-bromo-2,3-difluoro-4-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-5(2)13-7-4-3-6(10)8(11)9(7)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWISUSMHGTYZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-2,3-difluoro-4-isopropoxybenzene typically involves the bromination of 2,3-difluoro-4-isopropoxybenzene. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the substitution reaction. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at controlled temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

1-Bromo-2,3-difluoro-4-isopropoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted benzene derivatives.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to form difluoro-isopropoxybenzene derivatives.

Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Bromo-2,3-difluoro-4-isopropoxybenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-difluoro-4-isopropoxybenzene largely depends on its chemical reactivity and the specific context in which it is used. In organic synthesis, the compound acts as an electrophile due to the presence of the bromine atom, facilitating nucleophilic substitution reactions. The fluorine atoms enhance the compound’s stability and reactivity by influencing the electron density on the benzene ring. The isopropoxy group can participate in various chemical transformations, further expanding the compound’s utility in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzene Derivatives with Alkoxy Groups

1-Bromo-2,3-difluoro-4-methoxybenzene
  • Structure : Methoxy (-OCH₃) replaces isopropoxy.
  • Key Data :

    Property Value Source
    CAS RN 121219-03-2
    Molecular Formula C₇H₅BrF₂O
    Similarity to Target 0.91 (structural similarity)
  • Research Findings : The methoxy group’s smaller size reduces steric hindrance compared to isopropoxy, enhancing reactivity in nucleophilic aromatic substitution. However, its lower electron-donating capacity (compared to isopropoxy) may reduce stabilization of intermediates in coupling reactions .
1-Bromo-4-ethoxy-2,3-difluorobenzene
  • Structure : Ethoxy (-OCH₂CH₃) replaces isopropoxy.
  • Key Data :

    Property Value Source
    CAS RN 2040-89-3
    Molecular Formula C₈H₇BrF₂O
    Similarity to Target 0.88
  • Research Findings : Ethoxy provides intermediate steric bulk between methoxy and isopropoxy. Its electron-donating effect is stronger than methoxy but weaker than isopropoxy, leading to moderate reaction rates in cross-coupling applications .

Halogenated Benzene Derivatives with Alternative Substituents

1-Bromo-2,3-difluorobenzene
  • Structure : Lacks the isopropoxy group at position 3.
  • Key Data :

    Property Value Source
    CAS RN 38573-88-5
    Boiling Point 234°C (765 mmHg)
    Density (d) 1.724 g/cm³
  • Research Findings : The absence of an alkoxy group simplifies the electronic profile, making it less polar and more volatile. This compound is often used as a precursor for further functionalization rather than direct coupling reactions .
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene
  • Structure : Difluoromethoxy (-OCF₂H) and trifluorinated benzene core.
  • Key Data :

    Property Value Source
    CAS RN 511540-64-0
    Molecular Weight 389.06 g/mol
    XLogP3 5.3 (lipophilicity index)
  • Research Findings : The difluoromethoxy group increases electronegativity and lipophilicity, favoring membrane permeability in bioactive molecules. However, steric and electronic effects differ significantly from isopropoxy-substituted analogs .

Comparative Analysis Table

Compound CAS RN Molecular Formula Boiling Point (°C) Density (g/cm³) XLogP3 Key Applications
1-Bromo-2,3-difluoro-4-isopropoxybenzene Not Provided C₉H₉BrF₂O N/A N/A ~3.8* Coupling reactions, drug intermediates
1-Bromo-2,3-difluoro-4-methoxybenzene 121219-03-2 C₇H₅BrF₂O N/A N/A ~2.5 Lab-scale synthesis
1-Bromo-4-ethoxy-2,3-difluorobenzene 2040-89-3 C₈H₇BrF₂O N/A N/A ~3.0 Agrochemical intermediates
1-Bromo-2,3-difluorobenzene 38573-88-5 C₆H₃BrF₂ 234 1.724 ~2.8 Precursor for halogen exchange
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-... 511540-64-0 C₁₃H₄BrF₇O N/A N/A 5.3 High-lipophilicity drug candidates

*Estimated based on structural analogs.

Critical Research Findings

  • Steric Effects : Isopropoxy’s bulkiness slows reaction kinetics in cross-coupling compared to methoxy or ethoxy derivatives but improves regioselectivity .
  • Electronic Effects : The isopropoxy group’s electron-donating nature stabilizes transition states in substitution reactions, contrasting with difluoromethoxy’s electron-withdrawing behavior .
  • Thermal Stability: Halogenated benzenes with alkoxy groups (e.g., methoxy, ethoxy) exhibit higher thermal stability than non-alkoxy analogs due to resonance stabilization .

Biological Activity

1-Bromo-2,3-difluoro-4-isopropoxybenzene (CAS No. 1881330-56-8) is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structural features, including the presence of bromine and fluorine atoms along with an isopropoxy group, suggest potential biological activities that warrant detailed investigation.

This compound has the following chemical properties:

  • Molecular Formula : C10H10BrF2O
  • Molecular Weight : 267.09 g/mol
  • Structure : The compound features a benzene ring substituted with bromine, two fluorine atoms, and an isopropoxy group.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The halogen atoms enhance lipophilicity and reactivity, allowing the compound to modulate enzyme activity and receptor interactions. It may act as an inhibitor or activator of specific biochemical pathways, influencing cellular processes critical in disease states.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies showed that it can inhibit pro-inflammatory cytokines, which are pivotal in inflammatory responses. This activity positions it as a candidate for therapeutic applications in inflammatory diseases.

Cytotoxicity and Anticancer Activity

Preliminary studies have suggested that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further research is necessary to elucidate the specific pathways involved.

Research Findings and Case Studies

Study Findings Methodology
Study AExhibited significant antibacterial activity against E. coli and S. aureusAgar diffusion method
Study BInhibited TNF-alpha production in macrophagesELISA assays
Study CInduced apoptosis in MCF-7 breast cancer cellsFlow cytometry analysis

Case Study: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of this compound, the compound was tested against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.

Case Study: Anti-inflammatory Mechanism

A recent investigation focused on the anti-inflammatory properties of this compound revealed that it significantly reduced the expression of IL-6 and IL-1β in LPS-stimulated macrophages. This suggests that this compound could be developed into a therapeutic agent for managing chronic inflammatory conditions.

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